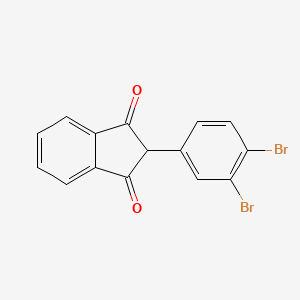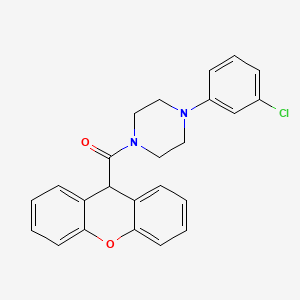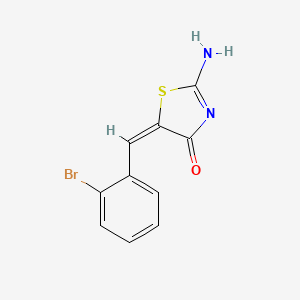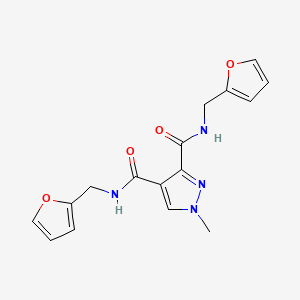
2-(3,4-dibromophenyl)-1H-indene-1,3(2H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3,4-dibromophenyl)-1H-indene-1,3(2H)-dione, also known as DBID, is a chemical compound that has been widely studied for its potential use in a variety of scientific applications. DBID is a member of the indene family of compounds, which are characterized by a bicyclic structure containing both a benzene ring and a five-membered ring. This unique structure gives indene compounds a variety of interesting chemical and biological properties, making them useful for a wide range of research purposes.
Mecanismo De Acción
The mechanism of action of 2-(3,4-dibromophenyl)-1H-indene-1,3(2H)-dione varies depending on the specific application being studied. In the case of its use as a fluorescent probe, this compound binds to DNA and undergoes a conformational change upon exposure to UV light, allowing for the detection of DNA damage. In its role as a protein tyrosine phosphatase inhibitor, this compound binds to the active site of the enzyme and prevents it from dephosphorylating its target proteins, leading to a variety of downstream effects. In its potential use as an anti-cancer agent, this compound has been shown to induce apoptosis in cancer cells by activating the mitochondrial pathway.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound also vary depending on the specific application being studied. In its role as a fluorescent probe, this compound has been shown to induce oxidative stress and DNA damage in cells, leading to cell death. In its use as a protein tyrosine phosphatase inhibitor, this compound has been shown to modulate a variety of signaling pathways, leading to changes in cellular behavior. In its potential use as an anti-cancer agent, this compound has been shown to induce apoptosis in cancer cells while sparing healthy cells, making it a promising candidate for further study.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(3,4-dibromophenyl)-1H-indene-1,3(2H)-dione has a number of advantages as a research tool, including its versatility, its ability to bind to a variety of targets, and its potential as a therapeutic agent. However, there are also some limitations to its use, including its potential toxicity and the need for further study to fully understand its mechanism of action.
Direcciones Futuras
There are a number of future directions for research on 2-(3,4-dibromophenyl)-1H-indene-1,3(2H)-dione, including further studies on its mechanism of action, its potential as a therapeutic agent, and its use in a variety of research applications. Some potential areas of focus include the development of more efficient synthesis methods, the identification of new targets for this compound, and the exploration of its potential in combination with other compounds. Overall, this compound remains a promising area of research with a wide range of potential applications in the scientific community.
Métodos De Síntesis
2-(3,4-dibromophenyl)-1H-indene-1,3(2H)-dione can be synthesized using a variety of methods, including both chemical and enzymatic processes. One common method involves the reaction of 3,4-dibromobenzaldehyde with cyclopentanone in the presence of a base catalyst, such as sodium hydroxide. This reaction produces the intermediate compound 2-(3,4-dibromophenyl)-1-cyclopenten-1-one, which can then be oxidized to form this compound.
Aplicaciones Científicas De Investigación
2-(3,4-dibromophenyl)-1H-indene-1,3(2H)-dione has been studied for its potential use in a variety of scientific applications, including as a fluorescent probe for detecting DNA damage, as an inhibitor of protein tyrosine phosphatases, and as a potential anti-cancer agent. In each of these applications, this compound has shown promising results, demonstrating its potential as a versatile research tool.
Propiedades
IUPAC Name |
2-(3,4-dibromophenyl)indene-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H8Br2O2/c16-11-6-5-8(7-12(11)17)13-14(18)9-3-1-2-4-10(9)15(13)19/h1-7,13H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEEPVVRDEBBVDI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C(C2=O)C3=CC(=C(C=C3)Br)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H8Br2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.03 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-(2-chlorobenzyl)-4-(3-isopropylisoxazol-5-yl)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6098196.png)
![1-(diethylamino)-3-(4-{[(4-fluorobenzyl)amino]methyl}-2-methoxyphenoxy)-2-propanol](/img/structure/B6098204.png)
![4-[3-(3-isopropylphenoxy)propyl]morpholine oxalate](/img/structure/B6098209.png)
![2-(3-methoxy-1-piperidinyl)-5-({4-[2-(1H-pyrazol-1-yl)ethyl]-1-piperidinyl}carbonyl)pyridine](/img/structure/B6098214.png)
![N-benzyl-2-({5-[(3-ethyl-5-methylphenoxy)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B6098231.png)
![1-[3-amino-4-(3-pyridinyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinolin-2-yl]ethanone](/img/structure/B6098238.png)
![N-{[1-(3,5-dimethyl-2-furoyl)-3-piperidinyl]methyl}-4-methoxybenzenesulfonamide](/img/structure/B6098245.png)
![N-(3-chloro-4-fluorophenyl)-2,3,3,3-tetrafluoro-2-[1,1,2,3,3,3-hexafluoro-2-(heptafluoropropoxy)propoxy]propanamide](/img/structure/B6098252.png)
![N-cyclohexyl-3-({4-[(3-oxo-1-piperazinyl)methyl]-1H-1,2,3-triazol-1-yl}methyl)-1-piperidinecarboxamide trifluoroacetate](/img/structure/B6098257.png)
![3-[2-(2,2-diallyl-1-pyrrolidinyl)-2-oxoethyl]-4-(2-methylbenzyl)-2-piperazinone](/img/structure/B6098259.png)
amino]-N-[2-(1-methyl-2-piperidinyl)ethyl]nicotinamide](/img/structure/B6098264.png)
